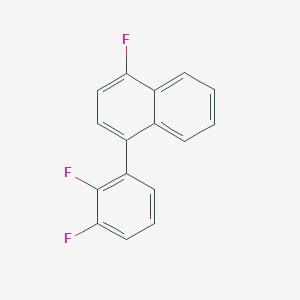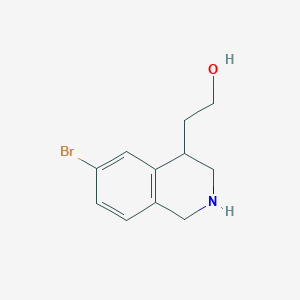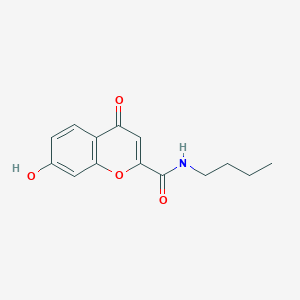
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is a chemical compound belonging to the chromene family. Chromenes are a class of benzopyran compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with butylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 7-oxo-4-oxo-4H-chromene-2-carboxamide.
Reduction: Formation of 7-hydroxy-4-hydroxy-4H-chromene-2-carboxamide.
Substitution: Formation of N-alkyl or N-aryl derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties and its ability to inhibit lipid peroxidation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide primarily involves its antioxidant properties. The compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- N-phenyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- N-methyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its antioxidant properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
862993-26-8 |
|---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
N-butyl-7-hydroxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H15NO4/c1-2-3-6-15-14(18)13-8-11(17)10-5-4-9(16)7-12(10)19-13/h4-5,7-8,16H,2-3,6H2,1H3,(H,15,18) |
InChI-Schlüssel |
DXCMTEGYWDOKHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





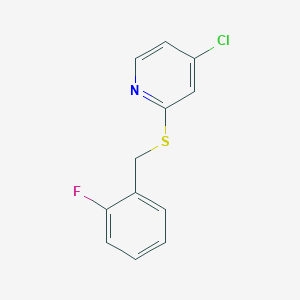

![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)
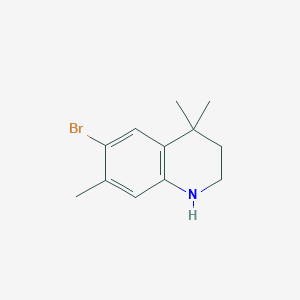
![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)

